molecular formula C14H16N2 B14137061 N-(2,5-Dimethylphenyl)-4-methylpyridin-3-amine

N-(2,5-Dimethylphenyl)-4-methylpyridin-3-amine

Cat. No.: B14137061
M. Wt: 212.29 g/mol
InChI Key: BDCIFSZRGIVWOQ-UHFFFAOYSA-N
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Description

N-(2,5-Dimethylphenyl)-4-methylpyridin-3-amine is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a pyridine ring substituted with a 2,5-dimethylphenyl group and a 4-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dimethylphenyl)-4-methylpyridin-3-amine typically involves the reaction of 2,5-dimethylphenylamine with 4-methylpyridine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethylphenyl)-4-methylpyridin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted aromatic and pyridine compounds .

Scientific Research Applications

N-(2,5-Dimethylphenyl)-4-methylpyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,5-Dimethylphenyl)-4-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-Dimethylphenyl)-4-methylpyridin-2-amine
  • N-(2,5-Dimethylphenyl)-3-methylpyridin-4-amine
  • N-(2,5-Dimethylphenyl)-4-methylpyridin-5-amine

Uniqueness

N-(2,5-Dimethylphenyl)-4-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-4-methylpyridin-3-amine

InChI

InChI=1S/C14H16N2/c1-10-4-5-11(2)13(8-10)16-14-9-15-7-6-12(14)3/h4-9,16H,1-3H3

InChI Key

BDCIFSZRGIVWOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=C(C=CN=C2)C

Origin of Product

United States

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